molecular formula C5H5IN2O B2439799 3-iodo-1H,4H,6H-furo[3,4-c]pyrazole CAS No. 2580214-11-3

3-iodo-1H,4H,6H-furo[3,4-c]pyrazole

Cat. No.: B2439799
CAS No.: 2580214-11-3
M. Wt: 236.012
InChI Key: VDSBAUZMBMAFID-UHFFFAOYSA-N
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Description

3-iodo-1H,4H,6H-furo[3,4-c]pyrazole is a heterocyclic compound that features a unique fusion of a furan ring and a pyrazole ring

Scientific Research Applications

3-iodo-1H,4H,6H-furo[3,4-c]pyrazole has several applications in scientific research:

Safety and Hazards

The safety information for “3-Iodo-4,6-dihydro-1H-furo[3,4-c]pyrazole” includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Pyrazole derivatives, such as “3-Iodo-4,6-dihydro-1H-furo[3,4-c]pyrazole”, hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture . They have garnered substantial interest from researchers, and there are ongoing efforts in advancing the methodologies and applications of pyrazole derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-1H,4H,6H-furo[3,4-c]pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of enaminones with hydrazines in the presence of iodine as a catalyst . This reaction proceeds through a cascade mechanism, leading to the formation of the pyrazole ring fused with the furan ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature control, and purification techniques are crucial factors in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

3-iodo-1H,4H,6H-furo[3,4-c]pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Cyclization Reactions: Further cyclization can lead to the formation of more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions include substituted pyrazoles, oxides, and reduced derivatives, which can be further utilized in various applications .

Mechanism of Action

The mechanism of action of 3-iodo-1H,4H,6H-furo[3,4-c]pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole ring but differ in the fused ring structure.

    Dihydro-1H-furo[2,3-c]pyrazole: Another related compound with a different fusion pattern of the furan and pyrazole rings.

Uniqueness

3-iodo-1H,4H,6H-furo[3,4-c]pyrazole is unique due to its specific ring fusion and the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity .

Properties

IUPAC Name

3-iodo-4,6-dihydro-1H-furo[3,4-c]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2O/c6-5-3-1-9-2-4(3)7-8-5/h1-2H2,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDSBAUZMBMAFID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CO1)NN=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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